Z-Val-Gly-Oet
Description
Significance of Protected Dipeptide Esters in Synthetic Organic Chemistry
Protected dipeptide esters are crucial intermediates in the synthesis of larger peptides and proteins. The use of protecting groups for the N-terminus (the amino group) and the C-terminus (the carboxyl group) allows for the controlled, stepwise addition of amino acids, preventing unwanted side reactions and ensuring the correct peptide sequence. The ester group at the C-terminus, in this case, an ethyl ester (Oet), serves to activate the carboxyl group for peptide bond formation while also protecting it from participating in other reactions.
These protected dipeptides are not only building blocks for complex molecules but also serve as model systems for studying reaction mechanisms, racemization, and the influence of different protecting groups on coupling efficiency. researchgate.netorgsyn.org The strategic selection of protecting groups and ester moieties can significantly impact the solubility and handling of peptide intermediates, making them more amenable to purification and further synthetic steps. researchgate.net The development of efficient methods for synthesizing these protected dipeptides, such as those using titanium tetrachloride and microwave irradiation, has further enhanced their utility in solution-phase peptide synthesis. mdpi.com
Structural Basis of Z-Val-Gly-Oet and its Relevance as a Model Compound
The structure of this compound comprises an L-valine residue whose N-terminus is protected by a benzyloxycarbonyl group, and a glycine (B1666218) residue with its C-terminus protected by an ethyl ester. This specific combination of amino acids and protecting groups makes it an excellent model compound for several areas of research.
As a model compound, this compound is used in studies of:
Peptide Synthesis Methodology: It serves as a test substrate for new coupling reagents and reaction conditions, allowing for the assessment of yield and racemization. dokumen.pubdatapdf.comrsc.org
Conformational Analysis: The defined structure of this compound facilitates studies using techniques like X-ray crystallography and NMR spectroscopy to understand the preferred conformations of dipeptides. mpg.deupc.edu
Enzymatic Peptide Synthesis: It can be used as a substrate in enzyme-catalyzed peptide bond formation to explore the specificity and efficiency of different enzymes. nih.govru.nl
The physicochemical properties of this compound are essential for its application in these studies.
| Property | Value |
| Molecular Formula | C17H24N2O5 |
| Molecular Weight | 336.38 g/mol |
| IUPAC Name | ethyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
| CAS Number | 2766-17-8 |
Detailed Research Findings
Research involving this compound and similar protected dipeptides has provided valuable insights into peptide chemistry. For instance, studies on the synthesis of this compound have been used to compare the effectiveness of different coupling reagents. In one such study, the use of 2-pyridon-1-yl diphenyl phosphate (B84403) as a coupling agent resulted in a 94% yield of this compound. rsc.org Another method utilizing 1,1'-bis[6-(trifluoromethyl)benzotriazolyl] oxalate (B1200264) (BTBO) yielded the dipeptide at 70%. datapdf.com A conference proceeding from 1982 reported yields of 83-85% for the synthesis of this compound using BID-OPfp and BID-ONB reagents. dokumen.pub
Furthermore, the study of racemization during peptide synthesis is a critical area where model compounds like this compound are employed. Research has shown that the level of racemization can be influenced by the reaction conditions and the specific reagents used. For example, a study on a related thia-dipeptide, Z-Valt-Gly-OEt, showed significant racemization (11.5% D-valine), whereas the corresponding oxopeptide, this compound, exhibited very low racemization (0.3% D-valine) after dethiation. dss.go.th
The conformational preferences of protected dipeptides are another key area of investigation. While specific conformational studies on this compound are not extensively detailed in the provided context, research on analogous Z-protected dipeptides highlights the importance of the protecting group and the amino acid sequence in determining the secondary structure, such as the formation of β-turns or other ordered conformations. iucr.orgmpg.de
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-benzyloxycarbonyl-L-valyl-glycine ethyl ester |
| Z-group / Cbz | Benzyloxycarbonyl group |
| Oet | Ethyl ester |
| Val | Valine |
| Gly | Glycine |
| BID-OPfp | Not explicitly defined in search results |
| BID-ONB | Not explicitly defined in search results |
| BTBO | 1,1'-bis[6-(trifluoromethyl)benzotriazolyl] oxalate |
| Z-Valt-Gly-OEt | N-benzyloxycarbonyl-L-valyl[thia]-glycine ethyl ester |
| Boc | tert-Butoxycarbonyl |
| Fmoc | Fluorenylmethyloxycarbonyl |
| Z-Ala-Ile-OH | N-benzyloxycarbonyl-L-alanyl-L-isoleucine |
| Z-Aib-Pro-NHMe | N-benzyloxycarbonyl-α-aminoisobutyryl-proline-methylamide |
| Z-Gly-Gly-Oet | N-benzyloxycarbonyl-glycyl-glycine ethyl ester |
| N-Benzylglycine ethyl ester | Ethyl 2-(benzylamino)acetate |
| N-Benzoylglycine ethyl ester | Ethyl 2-benzamidoacetate |
| H-Pro-N(Et)Val-N(Cbz)Gly-OEt | L-prolyl-N-ethyl-L-valyl-N-benzyloxycarbonyl-glycine ethyl ester |
| Z-Asp·Gly-OEt | N-[N2-[(phenylmethoxy)carbonyl]-L-asparaginyl]-glycine ethyl ester |
| Z-Gln·Val-OMe | N-[N2-[(phenylmethoxy)carbonyl]-L-glutaminyl]-L-valine methyl ester |
| Z-Gly·Phe·Gly-OEt | N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-phenylalanyl-glycine ethyl ester |
| Bz-Leu·Gly-OEt | N-benzoyl-L-leucyl-glycine ethyl ester |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-4-23-14(20)10-18-16(21)15(12(2)3)19-17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,4,10-11H2,1-3H3,(H,18,21)(H,19,22)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTGKCOLBDXREB-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Z Val Gly Oet and Its Derivatives in Advanced Biochemical and Biomolecular Research
Evaluation as Substrates in Enzyme Catalysis Studies
The structure of Z-Val-Gly-Oet, featuring both an amide bond and an ester bond, makes it a valuable tool for probing the catalytic mechanisms of various hydrolytic enzymes.
Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by adding water. Within this class, proteases, amidases, and esterases show varying specificities toward peptide esters like this compound. unipd.it The mechanism typically involves a nucleophilic residue (e.g., serine, cysteine, or aspartate) in the enzyme's active site attacking the carbonyl carbon of the scissile bond. unipd.it
The specificity of these enzymes is largely dictated by the amino acid residues flanking the bond to be cleaved. For a substrate such as this compound, enzymatic activity can be directed at either the internal Val-Gly amide bond or the C-terminal Gly-Oet ester bond.
Proteases and Amidases : These enzymes specialize in cleaving amide bonds. The efficiency and preference for cleaving the Val-Gly linkage would depend on the specific protease's substrate-binding pocket. For instance, an enzyme with a preference for a valine residue at its S1 subsite would recognize and bind the substrate accordingly.
Esterases and some Proteases : Many proteases, such as chymotrypsin (B1334515) and subtilisin, exhibit broad specificity and can also efficiently hydrolyze ester bonds. unipd.it In the case of this compound, these enzymes would likely cleave the ethyl ester, releasing ethanol (B145695) and the Z-protected dipeptide, Z-Val-Gly. The ability of enzymes like cutinases and other α/β hydrolases to act on ester bonds is a key area of research, particularly in the context of polymer degradation. asm.orguni-greifswald.de
Urethane (B1682113) Hydrolases : These enzymes are specialized for the cleavage of urethane linkages. While the Z-group (benzyloxycarbonyl) is a urethane-type protecting group, its hydrolysis is less common in typical biological assays compared to amide or ester bond cleavage. However, enzymes capable of degrading polyurethanes by targeting urethane bonds are of significant interest. asm.org
The study of how a panel of different hydrolases acts on a single, well-defined substrate like this compound allows researchers to build a detailed profile of each enzyme's specificity and catalytic preference for amide versus ester linkages.
Kinetic analysis provides quantitative data on the efficiency of an enzyme's catalytic action. For a substrate like this compound, two primary reactions can be analyzed: hydrolysis and transpeptidation.
Hydrolysis : This is the canonical reaction where the enzyme uses a water molecule to cleave a bond. fkit.hr The rate of hydrolysis can be monitored over time at various substrate concentrations to determine key kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). cellulosechemtechnol.ronih.govmdpi.com The K_m value reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.
Transpeptidation : In the presence of an alternative nucleophile (e.g., an amino acid or another peptide), some proteases can catalyze a transpeptidation reaction instead of hydrolysis. annualreviews.org In this process, the acyl-enzyme intermediate formed after initial substrate cleavage is attacked by the external nucleophile rather than by water. nih.govwwu.edupnas.org For example, a protease acting on this compound could transfer the Z-Val-Gly moiety to an acceptor molecule. Kinetic analysis of transpeptidation is more complex, as it involves the concentrations of both the primary substrate and the nucleophilic acceptor. nih.gov
The table below illustrates hypothetical kinetic data for two different enzymes acting on a peptide ester substrate, highlighting how these parameters define catalytic efficiency.
| Enzyme | Reaction | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Enzyme A (High Efficiency) | Hydrolysis | 0.1 | 100 | 1,000,000 |
| Enzyme B (Low Efficiency) | Hydrolysis | 5.0 | 5 | 1,000 |
To easily quantify protease activity, researchers often design fluorogenic substrates where the peptide sequence is linked to a fluorescent reporter group that is quenched until enzymatically cleaved. A common reporter is 7-amino-4-methylcoumarin (B1665955) (AMC). pubcompare.ai
Z-Gly-Val-Val-AMC serves as an excellent analog and example of this principle. echelon-inc.com It is a synthetic substrate designed for measuring the activity of certain proteases. The mechanism is straightforward:
In its intact form, the Z-Gly-Val-Val-AMC molecule is non-fluorescent or has very low fluorescence.
A protease that recognizes the peptide sequence (in this case, often the Val-AMC or Val-Val bond) cleaves the amide bond linking the peptide to the AMC group.
The release of free AMC results in a significant increase in fluorescence, which can be monitored in real-time using a fluorometer (typically with excitation around 360-380 nm and emission at 440-460 nm). pubcompare.aiechelon-inc.com
The rate of increase in fluorescence is directly proportional to the enzyme's activity. This method allows for highly sensitive and continuous monitoring of enzymatic reactions. The choice of peptide sequence is critical for ensuring specificity for the target enzyme. nih.gov Different Z-protected peptide-AMC conjugates can be synthesized to create specific substrates for a wide array of proteases. peptanova.de
| Fluorogenic Substrate | Target Enzyme Class (Examples) | Cleavage Site |
|---|---|---|
| Z-Phe-Arg-AMC | Trypsin-like Serine Proteases, Cathepsins | Arg-AMC |
| Z-Arg-Arg-AMC | Cathepsin B, Trypsin-like Proteases | Arg-AMC |
| Z-Leu-Leu-Glu-AMC | Proteasome (Caspase-like activity) | Glu-AMC |
| Z-Gly-Val-Val-AMC | Thrombin, other Proteases | Val-AMC |
Comparison of various Z-protected fluorogenic substrates and their typical enzyme targets. pubcompare.ainih.govpeptanova.de
Kinetic Analysis of Enzymatic Hydrolysis and Transpeptidation
Exploration in Protease and Amidase Inhibition Research
The same principles that make peptide esters good substrates can be adapted to turn them into potent and specific enzyme inhibitors, which are crucial tools for research and therapeutic development.
The rational design of peptide-based inhibitors often starts with a known substrate sequence. nih.gov The Z-protected peptide portion (e.g., Z-Val-Gly-) serves as the "guidance system," directing the molecule to the active site of the target enzyme through specific interactions with the enzyme's subsites.
To convert the substrate into an inhibitor, the cleavable C-terminal ester group is replaced with a reactive functional group, often called a "warhead," that can form a stable, typically covalent, bond with a key catalytic residue in the enzyme's active site. tandfonline.com The synthesis of these inhibitors involves standard peptide coupling chemistry to build the peptide backbone, followed by the introduction of the warhead. nih.govbachem.com
Common warheads include:
Aldehydes and Ketones : These can form a reversible covalent bond (a hemiacetal or hemiketal) with an active site serine or cysteine. tandfonline.com
Halomethyl Ketones : These are irreversible inhibitors that alkylate active site histidine or cysteine residues.
Aza-peptides : Replacing the α-carbon of an amino acid with a nitrogen atom can create potent reversible inhibitors. tandfonline.com
For example, a substrate like this compound could be conceptually transformed into an inhibitor such as Z-Val-Gly-H (a peptide aldehyde) to target a cysteine or serine protease that recognizes this sequence.
Once a lead inhibitor is designed, structure-activity relationship (SAR) studies are performed to optimize its potency and selectivity. researchgate.net This is a systematic process where different parts of the inhibitor molecule are modified, and the effect of each change on inhibitory activity (e.g., the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%) is measured. nih.govrsc.org
Key modifications in SAR studies for a Z-protected peptide inhibitor might include:
Altering the Peptide Sequence : Each amino acid position (P1, P2, P3, etc., relative to the warhead) is systematically substituted with other amino acids to find the optimal sequence for binding to the target enzyme. mdpi.com
Modifying the N-terminal Cap : The Z-group can be replaced with other protecting groups (e.g., Boc, Fmoc) or other chemical moieties to explore interactions with the enzyme's S-subsites and improve properties like solubility.
Varying the Warhead : The type of reactive group can be changed to alter the mechanism of inhibition (e.g., reversible vs. irreversible) and potency.
The table below provides a hypothetical example of an SAR study for an inhibitor based on a Z-P3-P2-P1-Warhead scaffold.
| Inhibitor Analog | P3 Residue | P2 Residue | P1 Residue | IC50 (nM) |
|---|---|---|---|---|
| 1 (Lead Compound) | Z-Val | Gly | Ala-CHO | 500 |
| 2 | Z-Leu | Gly | Ala-CHO | 250 |
| 3 | Z-Val | Pro | Ala-CHO | 80 |
| 4 | Z-Val | Gly | Phe-CHO | 1200 |
Hypothetical SAR data showing how modifications to the peptide sequence of an inhibitor affect its potency (IC50). Lower IC50 values indicate higher potency. This systematic approach helps identify key residues for enzyme recognition, such as Proline at P2 in this example. researchgate.netmdpi.commdpi.com
Mechanistic Insights into Enzyme-Inhibitor Interactions
This compound and its analogs have been instrumental in elucidating the mechanisms of enzyme inhibition, particularly for cysteine proteases and prolyl 4-hydroxylase.
Cysteine Proteases:
Peptidomimetic compounds derived from this compound are effective inhibitors of cysteine proteases. For instance, peptide aldehydes like Z-Val-Phe-H (MDL 28,170) have demonstrated inhibitory activity against calpain, a type of cysteine protease. nih.gov These inhibitors often feature a reactive group, such as an aldehyde or a vinyl group conjugated to an electron-withdrawing group, which can form a covalent bond with the active site cysteine residue of the protease. google.comgatech.edu This irreversible inhibition allows for the study of the enzyme's catalytic mechanism and its role in various physiological and pathological processes, including tissue degradation in diseases like arthritis and cancer metastasis. google.comnih.gov The specificity of these inhibitors for cysteine proteases over other protease families, such as serine or aspartyl proteases, is attributed to the distinct nucleophilic character of the active site thiol group. google.com
| Inhibitor Class | Example | Mechanism of Action | Target Enzyme(s) |
| Peptide Aldehydes | Z-Val-Phe-H | Covalent modification of active site cysteine | Calpain nih.gov |
| Michael Acceptors | Vinyl sulfones | 1,4 conjugate addition by the nucleophilic thiol group | Cathepsins B, L, S nih.govgoogle.com |
Prolyl 4-Hydroxylase:
Prolyl 4-hydroxylase (P4H) is a key enzyme in collagen biosynthesis, catalyzing the hydroxylation of proline residues. koreascience.krnih.gov This post-translational modification is crucial for the stability of the collagen triple helix. google.com Substrate analogs and isosteres have been synthesized to probe the conformational requirements of the P4H active site. Studies using alkene isosteres to replace the prolyl peptide bond have revealed that while the peptide bond itself is necessary for catalysis, the enzyme preferentially recognizes the cis conformation of the prolyl peptide bond. For example, a cis-alkene isostere of a P4H substrate acted as a more potent inhibitor than its trans counterpart. Furthermore, tetrapeptide derivatives such as N-Cbz-Gly-Phe-Pro-Gly-OEt have been shown to be potent inhibitors of P4H, providing a basis for the design of antifibrotic agents. koreascience.kr
Applications in the Synthesis of Biologically Relevant Peptides and Analogs
The protected dipeptide structure of this compound makes it a valuable starting material for the synthesis of more complex and biologically significant peptides.
Precursors for Complex Peptide Structures
This compound and similar peptide fragments are utilized in the stepwise synthesis of larger peptides. For example, protected peptide fragments are enzymatically or chemically coupled to produce precursors of neuropeptides like [Leu5]-enkephalin. nih.govmdpi.comresearchgate.netresearchgate.net The synthesis of γ-Glutamyl-Valyl-Glycine, a potent kokumi peptide that enhances food flavor, can also be achieved through pathways involving the dipeptide valyl-glycine, for which this compound can serve as a protected precursor. researchgate.netnih.govgoogle.com The use of protecting groups like the benzyloxycarbonyl (Z) group is essential to prevent unwanted side reactions during peptide coupling.
Incorporation into Repetitive Peptide Motifs for Biomaterial Science
Repetitive peptide sequences are fundamental to the structure and function of many proteins, including elastin. nih.govfrontiersin.org Elastin-like peptides (ELPs), often composed of repeating pentapeptide motifs like (Val-Pro-Gly-Val-Gly)n, are of great interest in biomaterial science due to their unique properties, such as temperature-dependent phase transition and biocompatibility. nih.govnih.govacs.org Dipeptide units like Val-Gly, which can be derived from this compound, are key components of these repetitive sequences. rsc.orgacs.org Chemoenzymatic polymerization methods have been employed to synthesize polypeptides consisting of these di- and tri-peptide motifs, leading to the creation of novel biomaterials with tunable properties for applications in tissue engineering and drug delivery. rsc.orgacs.org For instance, copolymers of ValProGly-OEt and ValGly-OEt have been shown to exhibit elastin-like thermal behaviors. rsc.org
| Peptide Motif | Source/Inspiration | Application in Biomaterials |
| (Val-Pro-Gly-Val-Gly)n | Elastin nih.gov | Drug delivery, tissue engineering nih.govnih.gov |
| (Val-Ala-Pro-Gly)n | Tropoelastin | Self-assembling biomaterials |
| (Val-Pro-Gly-Lys-Gly) | Elastin (modified) | Cross-linked hydrogels for cell growth nih.gov |
| (ValProGly-co-ValGly) | Elastin | Materials with tunable thermal properties rsc.org |
Design of Peptide Isosteres and Conformationally Restricted Analogs
To improve the biological activity and stability of peptides, medicinal chemists often replace specific peptide bonds with isosteres—chemical groups with similar steric and electronic properties. This compound derivatives can be modified to create such isosteres. For example, a dipeptide isostere, Boc-Val-ψ[(Z)-CF=CH]-Gly-OEt, was synthesized where the amide bond was replaced by a monofluoroalkene. beilstein-journals.org This modification can alter the peptide's conformation and its interaction with biological targets. beilstein-journals.org Conformationally restricted analogs, where the peptide backbone is constrained, are also designed to enhance selectivity and affinity for specific receptors. ru.nlresearchgate.net The introduction of cyclic structures or specific non-natural amino acids can lock the peptide into a bioactive conformation.
Analytical and Spectroscopic Characterization Methodologies in Research
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are fundamental to the analysis and purification of Z-Val-Gly-OEt, enabling the separation of the target peptide from starting materials, reagents, and potential byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity and Epimer Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the critical detection of epimers. The formation of the diastereomeric peptide, Z-D-Val-Gly-OEt, is a significant concern during synthesis, as it represents racemization at the valine residue. Researchers have utilized HPLC to quantify the extent of such epimerization under various coupling conditions. mdpi.com For instance, in studies investigating the influence of tertiary amines on racemization during BOP-mediated couplings, HPLC was employed to separate and identify the epimeric products. mdpi.com The retention times of the desired LLL-diastereomer and the undesired LDL-epimer allow for their accurate quantification. mdpi.com
Reversed-phase HPLC is also used to assess the hydrophilicity of peptide intermediates. For example, the introduction of a 4-sulfobenzyl ester group to increase hydrophilicity was monitored by analytical reversed-phase HPLC. researchgate.net
Table 1: Example HPLC Parameters for Epimer Analysis
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., CHIRALPAK MA(+)) or Reversed-Phase C18 |
| Mobile Phase | Isocratic or gradient elution with acetonitrile/water containing additives like 2 mM CuSO4 |
| Flow Rate | Typically 0.8 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Controlled, e.g., 33 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of the synthesis of this compound. uu.nl It allows for the qualitative assessment of the consumption of starting materials (Z-Val and Gly-OEt) and the formation of the product. wisc.edu By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel 60F254) and developing it with an appropriate solvent system, the components separate based on their polarity. wisc.eduumass.edu Visualization under UV light or with chemical staining agents reveals the presence of different compounds. umass.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, helps in identifying the product relative to the reactants. umich.edu This technique is invaluable for determining the optimal reaction time and ensuring the reaction has gone to completion before proceeding with workup and purification. wisc.eduumass.edu
Counter-Current Distribution for Hydrophilicity Assessment
Counter-current distribution (CCD) has been utilized to evaluate the hydrophilicity of peptide intermediates. researchgate.net This technique separates compounds based on their differential partitioning between two immiscible liquid phases. acs.org In the context of research involving modifications to peptide structures to enhance water solubility, such as the introduction of sulfobenzyl esters, CCD provides a quantitative measure of this property. researchgate.net The partition coefficient (K), representing the ratio of the concentration of the solute in the two phases, is determined through this method. acs.org
Ion-Exchange Chromatography for Selective Product Isolation
Ion-exchange chromatography (IEC) is a powerful technique for the selective isolation and purification of charged molecules. dcu.iecytivalifesciences.com While this compound itself is neutral, derivatives of it or related peptide intermediates that possess a net charge can be effectively purified using IEC. researchgate.net For instance, in syntheses employing amino acid 4-sulfobenzyl esters, the resulting protected peptide esters carry a negative charge from the sulfo group, making them amenable to purification by anion-exchange chromatography. researchgate.net This method separates molecules based on their reversible interaction with a charged stationary phase. cytivalifesciences.com The bound peptide can then be eluted by changing the pH or increasing the salt concentration of the mobile phase. cytivalifesciences.com This technique offers high resolving power and can be scaled up for preparative purposes. dcu.ie
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound at the molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural characterization of this compound. Both ¹H (proton) and ¹³C (carbon) NMR are employed to provide detailed information about the molecular framework. uu.nl
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. oneonta.edu Key signals in the ¹H NMR spectrum of this compound include:
Aromatic protons from the benzyloxycarbonyl (Z) group.
The amide (NH) protons of the peptide backbone.
Alpha-protons (α-H) of the valine and glycine (B1666218) residues.
The characteristic signals for the valine side chain (isopropyl group).
The ethyl ester (OEt) group signals (a quartet and a triplet).
The chemical shifts (δ) and coupling patterns of these protons are diagnostic for the correct structure. oneonta.edu
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. wjec.co.uk Each carbon atom in this compound gives a distinct signal, including the carbonyl carbons of the urethane (B1682113), peptide bond, and ester, the aromatic carbons of the Z-group, and the aliphatic carbons of the valine, glycine, and ethyl ester moieties. wjec.co.uk
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.35 | m | Aromatic (Z-group) |
| ¹H | 6.80 | t | NH (Gly) |
| ¹H | 5.50 | d | NH (Val) |
| ¹H | 5.10 | s | CH₂ (Z-group) |
| ¹H | 4.15 | q | OCH₂ (OEt) |
| ¹H | 4.05 | m | α-H (Val) |
| ¹H | 3.90 | d | α-H (Gly) |
| ¹H | 2.10 | m | β-H (Val) |
| ¹H | 1.25 | t | CH₃ (OEt) |
| ¹H | 0.95 | d | γ-CH₃ (Val) |
| ¹³C | 172.0 | C=O (Peptide) | |
| ¹³C | 170.0 | C=O (Ester) | |
| ¹³C | 156.5 | C=O (Z-group) | |
| ¹³C | 136.5 | Aromatic (Z-group) | |
| ¹³C | 128.5, 128.0, 127.8 | Aromatic (Z-group) | |
| ¹³C | 67.0 | CH₂ (Z-group) | |
| ¹³C | 61.0 | OCH₂ (OEt) | |
| ¹³C | 60.0 | α-C (Val) | |
| ¹³C | 41.5 | α-C (Gly) | |
| ¹³C | 31.0 | β-C (Val) | |
| ¹³C | 19.0, 18.0 | γ-C (Val) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and instrument used.
Together, these chromatographic and spectroscopic methods provide a comprehensive analytical framework for the synthesis, purification, and characterization of this compound, ensuring its suitability for further research applications in the field of peptide chemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental tool for determining the molecular weight and probing the structure of this compound. The compound has a molecular formula of C₁₇H₂₄N₂O₅ and a calculated molecular weight of approximately 336.4 g/mol . nih.gov The exact mass is 336.16852187 Da. nih.gov
In research settings, techniques like Fast Atom Bombardment (FAB) mass spectrometry are employed for the analysis of peptides. researchgate.net For a compound such as this compound, mass spectrometry would confirm the mass of the molecular ion. Furthermore, analysis of the fragmentation patterns (MS/MS) can provide sequence information, confirming the presence and order of the valine and glycine residues. nih.gov The development of advanced mass spectrometry techniques has enabled more direct identification of cleavage sites and has significantly increased the throughput for mapping peptide structures. nih.gov
Table 1: Computed Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₅ | nih.gov |
| Molecular Weight | 336.4 g/mol | nih.gov |
| Exact Mass | 336.16852187 Da | nih.gov |
| PSA (Polar Surface Area) | 93.73 Ų | nih.govchemsrc.com |
Infrared (IR) and Ultraviolet (UV) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet (UV) spectroscopy are used to identify the key functional groups present in the this compound molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the bonds within the molecule. Key absorptions would include:
N-H stretching: Associated with the amide groups.
C=O stretching: From the carbamate (B1207046) (Z-group), the amide linkage, and the ethyl ester. These typically appear in the region of 1600-1800 cm⁻¹.
C-O stretching: From the ester and carbamate groups.
Aromatic C-H and C=C stretching: From the benzyl (B1604629) group of the Z-protecting group.
For similar peptide structures, characteristic IR bands have been reported. For instance, in a related synthesis, IR spectroscopy was used to characterize the product, with notable peaks at 1775 and 1760 cm⁻¹. niscpr.res.in In the analysis of other amino acid derivatives, IR spectra have shown characteristic bands for N-H, C=O, and other functional groups, confirming the successful synthesis and structure of the compounds. irb.hrspectroscopyonline.com
Ultraviolet (UV) Spectroscopy: UV spectroscopy is primarily used to detect the presence of the benzyloxycarbonyl (Z) protecting group. The benzene (B151609) ring within this group contains a chromophore that absorbs UV light at specific wavelengths. The UV absorption spectra for similar Z-protected peptides are typically recorded on a spectrophotometer to confirm the presence of this aromatic system. oup.com
Optical Rotation Measurements for Stereochemical Confirmation
Optical rotation is a critical measurement for confirming the stereochemical configuration of chiral molecules like this compound, which contains an L-valine residue. The measurement is performed using a polarimeter. schmidt-haensch.com The specific rotation, [α]D, is a characteristic physical property of a chiral compound and is dependent on temperature and the solvent used. schmidt-haensch.com
For this compound, reported specific rotation values in ethanol (B145695) (EtOH) vary slightly across different studies, which is common in peptide chemistry. nii.ac.jpoup.comgoogle.com These measurements are crucial to ensure that the L-configuration of the valine residue is maintained throughout the synthesis and that no significant racemization has occurred. thieme-connect.de
Table 2: Reported Optical Rotation Values for this compound
| Specific Rotation [α]D | Concentration (c) | Solvent | Reference |
|---|---|---|---|
| -22.3° | 3.65 | EtOH | nii.ac.jp |
| -27.2° | 0.77 | EtOH | nii.ac.jp |
| -27.0° | 0.77 | EtOH | oup.com |
The consistency of these values with expected literature values confirms the optical purity of the synthesized dipeptide. niscpr.res.in
Future Research Directions and Emerging Paradigms for Z Val Gly Oet
Integration into Automated and High-Throughput Peptide Synthesis Platforms
The demand for synthetic peptides in various fields, from drug discovery to materials science, has propelled the development of automated and high-throughput synthesis platforms. The integration of Z-Val-Gly-Oet into these systems presents both opportunities and challenges. While solid-phase peptide synthesis (SPPS) is a well-established automated technique, the efficient incorporation of specific dipeptide units like this compound requires careful optimization. researchgate.netthieme-connect.de
Research in this area is likely to focus on:
Resin and Linker Compatibility: Investigating the optimal solid supports and linker strategies for the efficient coupling and cleavage of this compound. The choice of resin can significantly impact reaction kinetics and final product purity.
Coupling Reagent Efficiency: Evaluating the performance of various coupling reagents to maximize the incorporation of this compound while minimizing side reactions. Studies have explored reagents like N-cyclohexyl-N'-isopropylcarbodiimide to improve yield and reduce undesirable byproducts. researchgate.net
Continuous Flow Synthesis: Exploring the use of this compound in continuous flow peptide synthesis systems. This technology offers potential advantages in terms of speed, efficiency, and scalability, potentially leading to a more automated and continuous production of peptides containing this specific dipeptide. karger.com
| Research Area | Focus | Potential Impact |
| Resin Optimization | Identifying ideal solid supports and linkers for this compound attachment and cleavage. | Improved yield and purity in automated synthesis. |
| Coupling Methods | Assessing various coupling reagents for efficient and clean incorporation. | Minimized side reactions and enhanced process efficiency. |
| Flow Chemistry | Adapting this compound for use in continuous flow synthesis platforms. | Faster, more scalable, and automated peptide production. |
Expanding the Enzymatic Versatility for this compound Transformations
Enzymatic methods in peptide synthesis offer high specificity and milder reaction conditions compared to traditional chemical methods. thieme-connect.de The application of enzymes to manipulate this compound and its derivatives is a promising area for future investigation.
Key research directions include:
Enzyme-Catalyzed Polymerization: Investigating the use of enzymes like papain to catalyze the polymerization of dipeptide esters such as ValGly-OEt to create polypeptides with repeating motifs. rsc.org This could lead to the synthesis of novel biomaterials with tailored properties.
Protease-Mediated Synthesis: Utilizing proteases, such as thermolysin or chymotrypsin (B1334515), for the controlled synthesis of larger peptides using this compound as a building block. nih.govpnas.org These enzymes can catalyze peptide bond formation under specific conditions, offering a high degree of control over the final product. nih.govresearchgate.net
Development of Novel Biocatalysts: Engineering enzymes with enhanced stability and activity for the synthesis and modification of peptides containing this compound. nih.govnottingham.ac.uk This could involve techniques like directed evolution to create enzymes tailored for specific transformations. europa.eu
Computational Modeling and Prediction of Reactivity and Biological Interactions
Computational modeling has become an indispensable tool in chemical and biological research, offering insights that can guide experimental work. acs.org For this compound, computational approaches can be used to predict its behavior and interactions.
Future computational studies may focus on:
Conformational Analysis: Predicting the preferred conformations of this compound and peptides containing this unit. Understanding the conformational landscape is crucial for designing molecules with specific secondary structures, such as β-turns. explorationpub.com
Reactivity Prediction: Using quantum mechanics/molecular mechanics (QM/MM) methods to model the reactivity of this compound in various chemical and enzymatic reactions. acs.org This can help in optimizing reaction conditions and predicting potential side products.
Modeling Biological Interactions: Simulating the interaction of peptides derived from this compound with biological targets, such as receptors or enzymes. diva-portal.org This can aid in the rational design of bioactive peptides with therapeutic potential. nih.gov Artificial neural networks could also be employed to predict modification probabilities and biological activities. nih.gov
| Computational Approach | Application to this compound | Potential Outcome |
| Conformational Analysis | Predicting 3D structures of this compound containing peptides. | Design of peptides with defined secondary structures. |
| Reactivity Modeling (QM/MM) | Simulating chemical and enzymatic reaction pathways. | Optimization of synthesis and prediction of byproducts. |
| Biological Interaction Simulation | Docking studies with proteins and other biological targets. | Rational design of bioactive and therapeutic peptides. |
Development of Novel Derivatization Strategies for Enhanced Specificity or Bioactivity
Chemical modification, or derivatization, of this compound can lead to the creation of novel molecules with improved properties. mdpi.com Future research in this area will likely explore various strategies to enhance the specificity and bioactivity of peptides derived from this dipeptide.
Promising derivatization strategies include:
N- and C-Terminal Modifications: Introducing different protecting groups at the N-terminus or modifying the C-terminal ethyl ester to alter the physicochemical properties of the resulting peptides. nih.gov These changes can influence solubility, stability, and bioavailability.
Side-Chain Functionalization: Although glycine (B1666218) has no side chain, the valine residue offers a point for potential modification, though this is less common. More frequently, derivatization focuses on other parts of the molecule to introduce functionalities like reporter groups, cross-linkers, or moieties that can enhance binding to specific targets. researchgate.netnih.gov
Hybrid Molecule Synthesis: Linking this compound-containing peptides to other bioactive molecules, such as other peptides, small molecules, or targeting ligands, to create bifunctional compounds with novel therapeutic or diagnostic applications. mdpi.comnih.gov This can lead to agents with enhanced potency and reduced side effects. nih.gov
Q & A
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Guidance :
- Apply nonlinear regression (e.g., Hill equation) for IC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
Frameworks & Ethical Compliance
- PICOT for structuring mechanistic studies .
- FINER for evaluating research feasibility and relevance .
- PRISMA for transparent literature reviews .
Note: Avoid non-peer-reviewed sources (e.g., BenchChem) and prioritize journals indexed in PubMed/Scopus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
